3-Bromo-5-(ethylthio)pyridine
Description
3-Bromo-5-(ethylthio)pyridine is a brominated pyridine derivative featuring an ethylthio (-S-CH₂CH₃) substituent at the 5-position.
Properties
CAS No. |
216689-94-0 |
|---|---|
Molecular Formula |
C7H8BrNS |
Molecular Weight |
218.12 g/mol |
IUPAC Name |
3-bromo-5-ethylsulfanylpyridine |
InChI |
InChI=1S/C7H8BrNS/c1-2-10-7-3-6(8)4-9-5-7/h3-5H,2H2,1H3 |
InChI Key |
HODXCZMEWFTQKP-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC(=CN=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent-Dependent Structural and Electronic Properties
Bromopyridines with diverse 5-position substituents exhibit variations in electronic properties, solubility, and reactivity. Key analogs include:
Notes:
- *Calculated molecular weight for this compound based on formula C₇H₈BrNS.
- Methoxy and ethoxy derivatives are widely used in drug synthesis due to their electron-donating effects, while ethylthio groups may improve lipophilicity and metal-binding capacity .
Research Findings and Key Differences
Electronic Effects
- Methoxy vs. Ethylthio : Methoxy groups enhance electron density at the pyridine ring, facilitating electrophilic substitutions, whereas ethylthio groups may stabilize radicals or coordinate metals via sulfur .
- Biological Activity: Fluorophenoxy and isothiazolo derivatives show higher antimicrobial activity compared to methoxy/ethoxy analogs, likely due to increased bioavailability .
Thermal and Solubility Profiles
- Boiling Points : 3-Bromo-5-(dimethoxymethyl)pyridine has a boiling point of 249.6°C, while ethoxy derivatives (e.g., 3-Bromo-5-ethoxypyridine) are more volatile due to smaller substituents .
- Solubility : Hydroxy and sulfonyl derivatives exhibit higher water solubility, whereas ethylthio analogs are more lipophilic .
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